c-Met Kinase Inhibition: 1H-Pyrazolo[4,3-c]pyridine Derivative (8c) Exhibits Superior Selectivity vs. Crizotinib
A 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative (compound 8c) demonstrated potent c-Met inhibition (IC₅₀ = 68 nM) and, crucially, over 50-fold selectivity against a panel of other tyrosine kinases tested [1]. This contrasts with the dual c-Met/ALK inhibitor crizotinib, which displays sub-optimal selectivity profiles and inhibits RON kinase with an IC₅₀ of 80 nM, highlighting the [4,3-c] scaffold's potential for cleaner kinase inhibition [2].
| Evidence Dimension | Kinase inhibitory activity and selectivity |
|---|---|
| Target Compound Data | c-Met IC₅₀ = 68 nM; >50-fold selectivity over other tyrosine kinases tested |
| Comparator Or Baseline | Crizotinib: c-Met IC₅₀ = 8-11 nM (cell-free), but also inhibits RON (IC₅₀ = 80 nM) and ALK |
| Quantified Difference | c-Met potency is lower for compound 8c vs. crizotinib, but selectivity window is >50-fold for 8c vs. not reported for crizotinib; crizotinib's RON IC₅₀ (80 nM) indicates off-target activity. |
| Conditions | Enzymatic inhibitory assay against c-Met kinase; cellular potency in MKN45, EBC-1, PC-3 cell lines for compound 8c; crizotinib data from published literature. |
Why This Matters
The >50-fold selectivity window of the [4,3-c]pyridine-based inhibitor 8c suggests a reduced risk of off-target kinase-mediated toxicities compared to less selective agents like crizotinib, a critical consideration for lead optimization in oncology.
- [1] Zhang L, Zhao Y, Wang J, et al. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Eur J Med Chem. 2017;138:942-951. doi:10.1016/j.ejmech.2017.06.057. View Source
- [2] Cui JJ, Tran-Dubé M, Shen H, et al. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). J Med Chem. 2011;54(18):6342-6363. doi:10.1021/jm2007613. View Source
